4-Boc-Aminopiperidine

Catalog No.
S668398
CAS No.
73874-95-0
M.F
C10H20N2O2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Boc-Aminopiperidine

CAS Number

73874-95-0

Product Name

4-Boc-Aminopiperidine

IUPAC Name

tert-butyl N-piperidin-4-ylcarbamate

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)

InChI Key

CKXZPVPIDOJLLM-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-4-piperidinylcarbamic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl (4-piperidinyl)carbamate; 4-((1-tert-Butoxycarbonyl)amino)piperidine; 4-(N-tert-Butoxycarbonylamino)piperidine; 4-(tert-Butoxycarbonylamino)piperidine; 4-[N-(tert-Butyloxycarbony

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1

The exact mass of the compound Tert-butyl piperidin-4-ylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Boc-Aminopiperidine (CAS 73874-95-0), also known as 4-(N-Boc-amino)piperidine, is a highly versatile, mono-protected diamine building block essential for the precise construction of complex nitrogen-containing therapeutics and advanced materials. Structurally, it features a free secondary amine within the piperidine ring and a primary amine at the 4-position that is masked by a tert-butoxycarbonyl (Boc) protecting group [1]. This specific regiochemistry allows buyers to perform selective nucleophilic functionalizations—such as reductive aminations, SN2 alkylations, or Buchwald-Hartwig cross-couplings—exclusively at the piperidine nitrogen . By effectively neutralizing the nucleophilicity of the primary amine, this compound serves as a critical procurement choice for synthetic workflows requiring strict chemocontrol, high-throughput library generation, and orthogonal deprotection strategies.

Generic substitution with unprotected 4-aminopiperidine or its regioisomer, 1-Boc-4-aminopiperidine, fundamentally compromises synthetic efficiency and target viability. Unprotected 4-aminopiperidine possesses two highly reactive nitrogen centers; attempting to functionalize it directly results in statistical mixtures of N1-alkylated, N4-alkylated, and bis-alkylated products, necessitating severe chromatographic penalties and destroying process yields [1]. Conversely, substituting with 1-Boc-4-aminopiperidine (where the ring nitrogen is protected) is synthetically useless if the procurement intent is to attach the piperidine core to a primary scaffold prior to functionalizing the 4-position [2]. Therefore, 4-Boc-Aminopiperidine is non-interchangeable for workflows demanding immediate N1-scaffold integration followed by late-stage N4-derivatization.

Regioselective Scaffold Attachment vs. Unprotected Baselines

When executing reductive amination or alkylation to attach the piperidine ring to a core scaffold, 4-Boc-Aminopiperidine ensures exclusive reaction at the N1 position. In high-throughput library synthesis, utilizing this Boc-protected building block enables multi-step sequences (amination, deprotection, and subsequent acylation) with average overall yields of ~70% across diverse arrays [1]. In contrast, utilizing unprotected 4-aminopiperidine yields complex mixtures of regioisomers, often dropping the isolated yield of the desired mono-adduct below 40% and requiring extensive purification.

Evidence DimensionRegioselective multi-step yield
Target Compound Data~70% overall yield across 3-step library synthesis
Comparator Or BaselineUnprotected 4-aminopiperidine (<40% isolated yield due to mixed alkylation)
Quantified Difference30%+ absolute yield improvement with near-complete regioselectivity
ConditionsReductive amination / automated library synthesis sequences

Eliminates the need for costly, time-consuming chromatographic separations of regioisomers in scale-up and library generation.

Crystalline Stability vs. Hygroscopic Degradation

For industrial scale-up and automated weighing, the physical state of a building block dictates its processability. 4-Boc-Aminopiperidine is a stable, crystalline solid with a melting point of 162–166 °C that is highly soluble in standard organic solvents (e.g., ~30 mg/mL in chloroform) [1]. Unprotected 4-aminopiperidine is typically a hygroscopic liquid or low-melting solid that rapidly absorbs atmospheric moisture and carbon dioxide to form insoluble carbonates. The Boc-protected variant allows for precise stoichiometric weighing without the strict requirement of an inert glovebox environment.

Evidence DimensionPhysical state and handling stability
Target Compound DataStable crystalline solid (mp 162–166 °C), no rapid CO2 absorption
Comparator Or BaselineUnprotected 4-aminopiperidine (hygroscopic liquid/solid, rapid carbonate formation)
Quantified DifferenceSignificant extension of benchtop shelf-life and weighing precision
ConditionsAmbient laboratory storage and automated weighing

Guarantees reproducible stoichiometry and extends shelf-life, which is critical for automated parallel synthesis and bulk procurement.

Deprotection Compatibility vs. Cbz-Protected Analogs

In the synthesis of highly functionalized APIs, the choice of protecting group dictates downstream compatibility. The Boc group on 4-Boc-Aminopiperidine is quantitatively cleaved using mild acidic conditions (e.g., TFA or HCl in dioxane), liberating the primary amine while generating easily removed gaseous byproducts [1]. If a buyer were to substitute a Cbz-protected analog, deprotection would require catalytic hydrogenation, which destroys reducible functional groups such as alkenes, alkynes, or nitroaromatics present elsewhere in the molecule.

Evidence DimensionFunctional group tolerance during deprotection
Target Compound Data100% tolerance of reducible groups (acidic cleavage)
Comparator Or BaselineCbz-protected analog (0% tolerance of reducible groups due to hydrogenation)
Quantified DifferenceAbsolute preservation of reducible moieties during late-stage deprotection
ConditionsLate-stage primary amine deprotection in complex API synthesis

Enables the use of this building block in synthetic routes containing easily reduced moieties, preventing catastrophic late-stage yield loss.

Synthesis of GPCR Ligands and Receptor Antagonists

Directly leveraging its N1-chemoselectivity, this compound is heavily procured for the development of M1 muscarinic receptor agonists and CCR5 antagonists, where the piperidine N1 must be cleanly attached to an aryl or alkyl core before the N4 position is functionalized with specific amides [REFS-1, REFS-2].

Automated High-Throughput Library Generation

The solid, stable crystalline nature of 4-Boc-Aminopiperidine, combined with its perfect chemoselectivity, makes it an ideal stock building block for parallel reductive amination arrays in drug discovery, avoiding the handling issues of hygroscopic unprotected diamines [1].

Late-Stage Derivatization of Reducible Scaffolds

Procured specifically for synthetic routes where the target molecule contains sensitive alkenes, alkynes, or nitro groups. The Boc group can be removed under mild acidic conditions without the risk of over-reduction associated with Cbz-protected alternatives[2].

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

200.152477885 Da

Monoisotopic Mass

200.152477885 Da

Heavy Atom Count

14

UNII

EZ7Q6EE99Q

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-N-BOC-Aminopiperidine

Dates

Last modified: 08-15-2023
Ogasawara et al. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo. Nature Chemical Biology, doi: 10.1038/s41589-018-0155-8, published online 12 November 2018

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